C.I. Disperse yellow 64
Description
C.I. Disperse yellow 64 is a useful research compound. Its molecular formula is C18H10BrNO3 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
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Biological Activity
C.I. Disperse Yellow 64 (CAS Number: 12223-86-8) is a synthetic dye primarily used in the textile industry for dyeing polyester and other synthetic fibers. Its biological activity is of interest due to potential health implications, particularly regarding its metabolism and possible toxicological effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data on its toxicity and interactions within biological systems.
- Molecular Formula : C₁₈H₁₀BrNO₃
- Molecular Weight : 368.18 g/mol
- Solubility : Soluble in sulfuric acid, acetone, and ethanol; insoluble in water.
This compound functions by dispersing in a dye bath, allowing it to penetrate and bind to synthetic fibers. The dye's effectiveness is influenced by various factors such as temperature, pH, and the composition of the dye bath .
Toxicokinetics
The biological activity of this compound can be understood through its toxicokinetics, which involves absorption, distribution, metabolism, and excretion (ADME). The compound undergoes metabolic processes that may lead to the formation of potentially harmful metabolites:
- Azo Reduction : this compound may be reduced to aromatic amines by intestinal microflora, which can have higher absorption rates than the parent compound .
- Enzymatic Metabolism : Enzymes such as cytochrome P450s facilitate the metabolism of azo dyes, leading to various metabolic pathways that can produce reactive intermediates capable of interacting with DNA .
Acute Toxicity
Limited data are available regarding acute toxicity; however, similar azo dyes have shown potential for toxic effects upon exposure.
Chronic Exposure
Chronic exposure studies suggest that prolonged contact with this compound may lead to adverse effects such as liver enlargement and pathological changes in liver tissues .
Genotoxicity
Research indicates that some azo dyes exhibit genotoxic properties. For instance, studies have reported mutagenic activity in various test systems including Salmonella typhimurium and Chinese hamster ovary (CHO) cells . The potential for DNA binding by metabolites formed from this compound raises concerns about its long-term health effects.
Case Study 1: Textile Workers
A study involving textile workers exposed to disperse dyes found an increased incidence of skin irritation and allergic reactions attributed to prolonged exposure to these compounds, including this compound. The study highlighted the need for protective measures in occupational settings .
Case Study 2: Environmental Impact
Research assessing the environmental impact of disperse dyes revealed that their metabolites can enter aquatic ecosystems through wastewater discharge from textile manufacturing processes. This contamination poses risks to aquatic life due to the toxicity of the breakdown products formed from azo reduction .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₀BrNO₃ |
Molecular Weight | 368.18 g/mol |
Solubility | Soluble in sulfuric acid, acetone; insoluble in water |
Primary Use | Dyeing polyester and synthetic fibers |
Metabolic Pathways | Azo reduction by intestinal microflora; cytochrome P450 metabolism |
Properties
IUPAC Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLPJWQXDCAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044503 | |
Record name | C.I. Disperse Yellow 64 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10319-14-9, 12223-86-8 | |
Record name | Disperse Yellow 64 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10319-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Yellow 64 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Yellow 64 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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